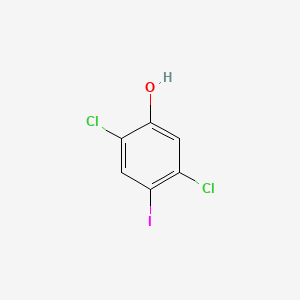

2,5-Dichloro-4-iodophenol

Beschreibung

Contextualization of Halogenated Phenolic Compounds in Chemical Research

Halogenated phenols are aromatic organic compounds characterized by a hydroxyl group and one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. ontosight.ainih.gov These compounds are of significant interest in various scientific fields, including chemistry, pharmacology, and environmental science. ontosight.ai Their chemical and physical properties, such as acidity, reactivity, and biological activity, are profoundly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. ontosight.ainih.gov

In chemical synthesis, halogenated phenols serve as versatile intermediates for the production of a wide range of more complex molecules, including pharmaceuticals, pesticides, and dyes. ontosight.ai The presence of halogen atoms provides reactive sites for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions.

From an environmental perspective, halogenated phenols are recognized as persistent organic pollutants. acs.org Their presence in the environment can stem from industrial processes, waste disposal, or the degradation of other halogenated compounds. ontosight.ai Consequently, significant research efforts are directed towards understanding their fate, transport, and degradation in various environmental matrices. rsc.orgrsc.org

Rationale for Focused Academic Inquiry into 2,5-Dichloro-4-iodophenol

The specific compound this compound has garnered focused academic inquiry due to its potential as a precursor in the synthesis of valuable molecules. nih.gov Notably, it is a key starting material for the creation of cephalosporin (B10832234) derivatives that exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. nih.gov The synthesis of this compound from 2,5-dichlorophenol (B122974) has been achieved with good yields, making it an accessible building block for medicinal chemistry research. nih.gov

Furthermore, the study of this compound contributes to a broader understanding of the structure-activity relationships of halogenated phenols. Its unique substitution pattern, with two chlorine atoms and one iodine atom, provides a model system for investigating the influence of different halogens on the chemical and biological properties of the phenol (B47542) ring. ontosight.ai Research into this compound also extends to its potential applications in the development of pesticides and dyes, driven by its inherent biocidal and chromophoric potential. ontosight.ai

Overview of Current Research Trajectories Pertaining to Halogenated Phenols

Current research on halogenated phenols is multifaceted, encompassing a range of disciplines. A significant area of investigation is their environmental impact and remediation. rsc.orgrsc.org Studies are actively exploring the degradation of halogenated phenols using advanced oxidation processes, such as those involving UV light in combination with hydrogen peroxide or persulfate, to mitigate their environmental persistence. rsc.org The mechanisms and kinetics of their reactions with atmospheric radicals, like the hydroxyl radical, are also being investigated to understand their atmospheric fate. rsc.org

In the field of medicinal chemistry, researchers continue to explore the therapeutic potential of halogenated phenols. This includes the design and synthesis of novel derivatives with enhanced antimicrobial, antifungal, or other biological activities. The investigation of their interactions with biological targets, such as enzymes, is crucial for understanding their mechanisms of action.

Another active research direction involves the development of new synthetic methodologies for the regioselective halogenation of phenols. nih.gov Efficient and selective methods for introducing halogen atoms at specific positions on the phenol ring are essential for accessing a wider range of derivatives for further study and application. nih.gov The use of various iodinating and chlorinating agents and the optimization of reaction conditions are key aspects of this research. nih.govthieme-connect.com

The study of the binding of halogenated phenols to substances like humic acid is also an area of interest, providing insights into their environmental mobility and bioavailability. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to probe these interactions at a molecular level. nih.gov

Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H3Cl2IO | ontosight.ai |

| Molecular Weight | 288.89 g/mol | fluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 91-92 °C | |

| CAS Number | 7587-15-7 | sielc.comepa.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7587-15-7 |

|---|---|

Molekularformel |

C6H3Cl2IO |

Molekulargewicht |

288.89 g/mol |

IUPAC-Name |

2,5-dichloro-4-iodophenol |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |

InChI-Schlüssel |

IAGXZGAELVSNRQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)I)Cl)O |

Kanonische SMILES |

C1=C(C(=CC(=C1Cl)I)Cl)O |

Andere CAS-Nummern |

7587-15-7 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,5 Dichloro 4 Iodophenol

Direct Halogenation Approaches to 2,5-Dichloro-4-iodophenol

Direct halogenation stands as a primary route for introducing an iodine atom onto the 2,5-dichlorophenol (B122974) scaffold. The success of this approach hinges on achieving high regioselectivity to ensure the iodine atom is introduced at the desired C4 position.

The introduction of an iodine atom onto the 2,5-dichlorophenol ring is directed by the activating hydroxyl group and the existing chloro substituents. The para-position to the hydroxyl group (C4) is sterically accessible and electronically favored for electrophilic substitution.

A notable method for the synthesis of this compound involves the use of silver sulfate (B86663) (Ag₂SO₄) in conjunction with molecular iodine (I₂). uky.edunih.gov This system has been reported to yield the desired para-substituted product, this compound, in a high yield of 86% when conducted under comparable conditions to other phenol (B47542) iodinations. nih.gov The role of the silver salt is to activate the iodine, forming a more potent electrophilic iodinating species and driving the reaction forward by precipitating the iodide byproduct as insoluble silver iodide. nih.govolemiss.edu

The choice of silver salt and solvent can significantly influence the regioselectivity of the iodination. For instance, while Ag₂SO₄/I₂ in dichloromethane (B109758) favors para-iodination for 2,5-dichlorophenol, the same reagent system applied to 3,5-dichloroanisole (B44140) in acetonitrile (B52724) also results in preferential para-substitution. uky.edu In contrast, the iodination of 3,5-dichlorophenol (B58162) with various silver salts, including Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in dichloromethane, predominantly yields the ortho-iodinated product. uky.edunih.gov This highlights the subtle interplay of substrate electronics and reaction conditions in determining the final product distribution.

Table 1: Iodination of Dichlorinated Phenols with Silver Salt/I₂ Systems

| Starting Material | Reagent System | Solvent | Major Product | Yield (%) | Reference |

| 2,5-Dichlorophenol | Ag₂SO₄/I₂ | Dichloromethane | This compound | 86 | nih.gov |

| 3,5-Dichlorophenol | Ag₂SO₄/I₂ | Dichloromethane | 3,5-Dichloro-2-iodophenol | 53 | nih.gov |

| 3,5-Dichlorophenol | AgSbF₆/I₂ | Dichloromethane | 3,5-Dichloro-2-iodophenol | 82 | nih.gov |

An alternative approach to direct iodination utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). scielo.brresearchgate.net This method offers a greener alternative to heavy metal-based reagents. The oxidizing agent regenerates the electrophilic iodinating species from the iodide byproduct, allowing for a more efficient use of iodine. nih.gov

For instance, the reaction of 2,6-dichlorophenol (B41786) with iodine and hydrogen peroxide in water has been shown to produce 2,6-dichloro-4-iodophenol (B1308735) in a high yield of 95%. scielo.br While this specific example does not use 2,5-dichlorophenol as a starting material, it demonstrates the efficacy of the I₂/H₂O₂ system for the para-iodination of chlorinated phenols. The reaction conditions, such as temperature and stoichiometry, can be optimized to maximize the yield of the desired product. scielo.br

The regioselectivity of the electrophilic iodination of phenols is governed by a combination of electronic and steric effects. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2,5-dichlorophenol, the C4 position (para to the hydroxyl group) is sterically unhindered compared to the C6 position (ortho to the hydroxyl group and adjacent to a chlorine atom). This steric hindrance at the ortho position favors substitution at the para position.

The mechanism of iodination can involve different iodinating species depending on the reaction conditions. In silver salt-mediated systems, an electrophilic iodine species, often represented as I⁺, is generated. manac-inc.co.jp This highly reactive species then attacks the electron-rich aromatic ring. olemiss.edu In oxidative iodination systems like I₂/H₂O₂, hypoiodous acid (HOI) is often proposed as the key iodinating agent. dtu.dk

Optimization of the reaction yield often involves adjusting the stoichiometry of the reagents, the reaction temperature, and the choice of solvent. For example, in silver salt systems, using an appropriate excess of the silver salt and iodine can drive the reaction to completion. uky.edu In oxidative systems, controlling the rate of addition of the oxidizing agent can prevent side reactions and improve the selectivity for the desired product. scielo.br The solvent can also play a crucial role; for instance, polar aprotic solvents like acetonitrile have been shown to enhance para-selectivity in the iodination of chlorinated anisoles. uky.edu

While silver salt and oxidative methods are prominent, other direct iodination strategies have been explored for chlorinated phenols. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) are commonly used for iodination. uky.edunih.gov However, the regioselectivity can differ. For example, the iodination of 3,5-dichlorophenol with NIS/PTSA resulted in a preference for the para-iodinated product, in contrast to the ortho-selectivity observed with many silver salt systems. nih.gov Iodine monochloride (ICl) is another effective iodinating agent, though its use can sometimes lead to mixtures of regioisomers, complicating purification. uky.edu The choice of the iodinating system is therefore critical and must be tailored to the specific chlorinated phenol to achieve the desired regiochemical outcome.

Regioselective Iodination of 2,5-Dichlorophenol

Indirect Synthetic Pathways for this compound and Related Structures

While direct iodination of 2,5-dichlorophenol is the most straightforward approach, indirect methods could theoretically be employed. These multi-step sequences might involve the synthesis of a precursor molecule where the iodine and chlorine atoms are introduced in separate steps. For example, one could envision a pathway starting from a different substituted benzene (B151609) derivative, followed by a series of reactions such as nitration, reduction, diazotization, and Sandmeyer-type reactions to introduce the various substituents. However, such indirect routes are generally more complex and less efficient than the direct iodination of the readily available 2,5-dichlorophenol. uky.edu

Copper-Catalyzed Coupling Reactions in Iodophenol Synthesis (e.g., Ullmann and Sonogashira-type Couplings)

Copper-catalyzed reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, with the Ullmann and Sonogashira couplings being prominent examples. sci-hub.seacs.org

The Ullmann reaction , discovered a century ago, traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. acs.org It is particularly useful for forming diaryl ethers through the coupling of an aryl halide and a phenol. organic-chemistry.org The reaction often requires high temperatures, but modern advancements have introduced ligands, such as N,N-dimethylglycine, that allow the reaction to proceed under milder conditions (e.g., 90°C). organic-chemistry.orgmdpi.com This method could theoretically be employed to construct complex phenol derivatives.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org It is typically catalyzed by a palladium complex, but copper(I) salts (like CuI) are almost always used as a co-catalyst. researchgate.netrsc.org The copper co-catalyst reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. beilstein-journals.org In the context of iodophenols, Sonogashira reactions of o-iodophenols with terminal alkynes are frequently used to synthesize benzofuran (B130515) derivatives through a subsequent cyclization step. nih.govresearchgate.netresearchgate.net These reactions tolerate a variety of functional groups on the iodophenol. rsc.org

Nucleophilic Aromatic Substitution in Halogenated Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur in a single step due to the steric hindrance of the aromatic ring. wikipedia.org Instead, it proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org

For the reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. wikipedia.orglibretexts.org The presence of multiple activating groups enhances the reactivity, allowing the substitution to occur under milder conditions. pressbooks.pubchemistrysteps.com In the synthesis of halogenated phenols, the chloro-substituents on the ring act as electron-withdrawing groups, facilitating potential nucleophilic substitution reactions. pressbooks.pub

Challenges and Optimization in this compound Synthesis

The synthesis of specifically substituted halogenated phenols like this compound presents challenges, primarily in controlling regioselectivity and maximizing product yield.

Strategies for Enhancing Reaction Yields and Stereoselectivity

Achieving high yields and the correct isomer is a primary challenge in the synthesis of polysubstituted aromatic compounds. The direct iodination of chlorinated phenols, for instance, can lead to a mixture of regioisomers, complicating purification. uky.edu

Systematic investigation into the iodination of chlorinated phenols has shown that the choice of reagents and solvent is critical for controlling the position of the incoming iodo-group. nih.gov For example, the iodination of 2,5-dichlorophenol with silver sulfate and iodine in dichloromethane has been shown to be highly regioselective, yielding the para-substituted product, this compound, in 86% yield. nih.govuky.edu In contrast, using the same reagents on 3,5-dichlorophenol favors the ortho product. nih.govuky.edu

General strategies for optimizing various synthetic reactions include:

Catalyst Loading: In copper- and palladium-catalyzed reactions, adjusting the catalyst concentration can be crucial. Lowering catalyst loading to the minimum effective amount is often desirable for economic and environmental reasons. nih.govresearchgate.net

Base and Solvent Selection: The choice of base and solvent can significantly influence reaction outcomes. In Sonogashira couplings, bases like Et₂NH and solvents like toluene (B28343) or THF can affect conversion rates and product selectivity. nih.gov For Ullmann couplings, cesium carbonate (Cs₂CO₃) is often a favorable base. sci-hub.seacs.org

Temperature Control: Reaction temperature is a critical parameter. For nucleophilic aromatic substitutions, higher temperatures are often needed, but the presence of more electron-withdrawing groups can lower the required temperature. pressbooks.pub

Table 1: Research Findings on Optimizing Iodophenol Synthesis

| Reaction Type | Optimization Strategy | Example/Finding | Source(s) |

|---|---|---|---|

| Direct Iodination | Reagent and Solvent Selection | Iodination of 2,5-dichlorophenol with Ag₂SO₄/I₂ in DCM yields 86% of the para-isomer. | nih.gov, uky.edu |

| Sonogashira Coupling | Base and Solvent Choice | Using Et₂NH as a base and THF as a solvent allowed for decreased catalyst loading and high conversion. | nih.gov |

| Ullmann Coupling | Ligand Addition | N,N-dimethylglycine allows the reaction to proceed at a lower temperature (90°C). | organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Activating Groups | Increasing the number of electron-withdrawing groups on the ring allows the reaction to proceed at lower temperatures. | pressbooks.pub |

Advanced Purification Techniques in Synthetic Procedures

After synthesis, isolating the target compound in high purity is essential. The presence of regioisomers and other byproducts from side reactions often necessitates advanced purification methods. uky.edu

Common and advanced techniques used for purifying halogenated phenols include:

Recrystallization: A fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. This method is mentioned for the purification of iodophenol compounds. google.com

Column Chromatography: This technique is widely used to separate components of a mixture. For a related compound, but-3-yn-1-yl 4-iodobenzoate, purification was achieved using column chromatography on silica (B1680970) gel with a petroleum ether and ethyl acetate (B1210297) solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC): A powerful technique for both analysis and purification. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a mobile phase of acetonitrile, water, and an acid (phosphoric or formic). sielc.com This liquid chromatography method is noted to be scalable and suitable for isolating impurities in preparative separation. sielc.com

Reaction Mechanisms and Chemical Transformations of 2,5 Dichloro 4 Iodophenol

Reactivity of the Phenolic Hydroxyl Group and its Influence on the Aromatic System

The hydroxyl (-OH) group is a potent activating group in the context of electrophilic aromatic substitution. Through its lone pairs of electrons, it donates electron density to the aromatic ring via resonance, particularly at the ortho and para positions. However, in 2,5-dichloro-4-iodophenol, the para position is already occupied by an iodine atom, and one ortho position is occupied by a chlorine atom. The remaining ortho position (at C6) and meta position (at C3) are available for substitution.

The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This ion is an even stronger activating group, further enhancing the ring's reactivity toward electrophiles. The hydroxyl group itself can also undergo reactions typical of alcohols, such as etherification, to form corresponding ethers. ambeed.com

Halogen Reactivity in this compound

The presence of both chlorine and iodine atoms on the aromatic ring introduces differential reactivity, primarily governed by the differing strengths of the carbon-halogen bonds (C-I vs. C-Cl). The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group in nucleophilic substitution reactions and more susceptible to certain reductive and coupling reactions.

Halogenated phenols can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces a halogen atom on the aromatic ring. lookchem.com In this compound, the iodine atom is the most probable site for such substitutions due to the lower C-I bond energy compared to the C-Cl bond. evitachem.com These reactions typically require specific conditions, as nucleophilic substitution on an unactivated aromatic ring is generally difficult.

Another relevant transformation is photonucleophilic substitution, which has been observed for other halophenols in aqueous environments like seawater. nih.gov Under photochemical conditions, halogen atoms can be substituted by other nucleophiles present in the medium, such as other halides or hydroxide (B78521) ions. nih.gov

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Average Bond Enthalpy (kJ/mol) | Bond Length (pm) | Electronegativity of Halogen | Characteristics |

| C-Cl | 339 | ~173 | 3.16 | Stronger, less polarizable bond |

| C-I | 240 | ~209 | 2.66 | Weaker, more polarizable, better leaving group |

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring. savemyexams.com While the halogens deactivate the ring, the hydroxyl group is a strong activating and ortho, para-director. The net effect determines the feasibility and outcome of such reactions. The synthesis of this compound itself often proceeds via electrophilic iodination of 2,5-dichlorophenol (B122974), demonstrating this pathway's importance. nih.gov

The available positions for a new electrophile are C3 and C6. The directing influence of the existing substituents determines the preferred position of attack.

Table 2: Directing Effects of Substituents for Electrophilic Attack on this compound

| Substituent | Position | Type | Directing Effect |

| -OH | C1 | Activating | Ortho, Para |

| -Cl | C2 | Deactivating | Ortho, Para |

| -I | C4 | Deactivating | Ortho, Para |

| -Cl | C5 | Deactivating | Ortho, Para |

Attack at C6: This position is ortho to the strongly activating -OH group and ortho to the deactivating -Cl group at C5.

Attack at C3: This position is meta to the -OH group, ortho to the -Cl group at C2, and ortho to the -I group at C4.

Given the powerful ortho-directing ability of the hydroxyl group, electrophilic substitution is most likely to occur at the C6 position.

Oxidative and Reductive Transformations

The phenolic group is susceptible to oxidation. The reaction can proceed through a phenoxy radical intermediate. researchgate.net Strong oxidizing agents can transform the phenol (B47542) into quinone or diquinone-like structures. For instance, the oxidation of similar phenolic compounds with reagents like potassium permanganate (B83412) or even under specific environmental conditions can lead to the formation of oxidized derivatives. The oxidation of iodophenols can also result in the cleavage of the iodine atom and its conversion to inorganic forms like iodate (B108269) (IO₃⁻). dphen1.com

Reductive processes typically target the most labile halogen atom. Due to the weaker C-I bond, the iodine atom can be selectively removed through reduction, a process known as hydrodeiodination. This transformation would yield 2,5-dichlorophenol. This type of reaction can be achieved using various reducing agents.

Furthermore, specific enzymes known as reductive dehalogenases can catalyze the removal of halogen atoms from aromatic compounds. nih.gov Studies on these enzymes have shown that iodinated phenols can be effective substrates, undergoing NADPH-dependent dehalogenation. nih.gov This represents a significant pathway for the biological transformation of such compounds.

Dehalogenation Studies and Mechanisms (e.g., C-I bond cleavage)

Dehalogenation, the removal of a halogen atom, is a key transformation for halogenated phenols. The carbon-iodine (C-I) bond is generally the most susceptible to cleavage compared to carbon-chlorine (C-Cl) bonds due to its lower bond energy.

Under strongly basic conditions and in the presence of oxygen, 2,6-di-tert-butyl-4-iodophenol (B3052291), a structurally related compound, undergoes oxidation. researchgate.net The reaction products are influenced by the oxygen concentration and include a biphenyl, a diphenoquinone, a quinone, and an (oxocyclohexadienylidene)bisphenol. researchgate.net A radical mechanism is proposed for the formation of these products. researchgate.net In the absence of oxygen, no reaction to a keto carbene is observed. researchgate.net During chloramination, base-catalyzed hydrolysis can lead to the deiodination of iodo-disinfection byproducts, with this transformation accounting for a significant portion of their degradation. csic.es

Oxidative processes are effective in the dehalogenation of iodinated phenols.

Ferrate(VI) : Ferrate(VI), a strong oxidizing agent, can effectively deiodinate iodophenols. researchgate.net The reaction is spontaneous, as indicated by a negative Gibbs free energy change (ΔG). researchgate.net The primary step involves the cleavage of the C-I bond by ferrate(VI). researchgate.net This initial attack leads to the formation of iodide (I-), which is then rapidly oxidized to hypoiodous acid (HOI) and ultimately to the stable and non-toxic iodate (IO₃⁻). researchgate.net The phenolic intermediates formed during this process are further oxidized into products with lower molecular weights. researchgate.net Research has shown that over 97% of total organic iodine can be converted to iodate through this process. researchgate.net

Hypochlorous Acid (HOCl) : Hypochlorous acid is another oxidant capable of reacting with iodinated phenols. The reaction rates are dependent on the specific structure of the iodophenol. For instance, at pH 7.0 and 25°C, the rate constants for the reaction of HOCl with 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol (B146134) were determined to be 1.86 × 10², 1.62 × 10², and 7.5 × 10¹ M⁻¹s⁻¹, respectively. researchgate.net The mechanism can involve an electrophilic substitution reaction where chlorine attacks the carbon atom bonded to the iodine, leading to the cleavage of the C-I bond and the formation of hypoiodous acid. acs.org This process is essentially a halogen exchange. acs.org

Table 1: Reaction Rate Constants of Selected Iodinated Phenols with Hypochlorous Acid

| Compound | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) |

| 2-Iodophenol | 1.86 × 10² | 7.0 | 25 |

| 4-Iodophenol | 1.62 × 10² | 7.0 | 25 |

| 2,4,6-Triiodophenol | 7.5 × 10¹ | 7.0 | 25 |

Data sourced from a study on the reactivity of iodinated phenolic disinfection byproducts with HOCl. researchgate.net

Radical Mechanisms and Reactive Intermediates in this compound Chemistry

Radical reactions play a significant role in the chemistry of halogenated phenols. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

Initiation : This step involves the formation of a reactive free radical, often initiated by heat or light, which can cause homolytic cleavage of a bond. lumenlearning.com

Propagation : The generated radical reacts with a stable molecule to create a new radical, which continues the chain reaction. lumenlearning.com Common propagation steps include hydrogen abstraction or the addition of the radical to a double bond. lumenlearning.com

Termination : The reaction ceases when the remaining radicals combine. lumenlearning.com

In the context of this compound, a radical mechanism has been proposed for its formation from 2,5-dichlorophenol and for its subsequent reactions. For example, the oxidation of 2,6-di-tert-butyl-4-iodophenol under basic conditions in the presence of oxygen is suggested to proceed via a radical mechanism. researchgate.net The two prenyl groups at the ortho position in 2,6-diprenyl-4-iodophenol can hinder phenolic hydrogen abstraction by radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov

Formation of Coupling Products and Complex Derivatives through Intermolecular Reactions

This compound can serve as a precursor for the synthesis of more complex molecules through intermolecular coupling reactions. The carbon-iodine bond is particularly useful in transition metal-catalyzed cross-coupling reactions. nih.gov

For instance, iodophenols can be used in palladium-catalyzed reactions. One such application involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) to produce O-arylated products. nih.gov These intermediates can then undergo in-situ cyclization catalyzed by a palladium catalyst to form dibenzofurans in good to excellent yields. nih.gov Similarly, this compound is a known precursor for cephalosporin (B10832234) derivatives that exhibit activity against methicillin-resistant Staphylococcus aureus. uky.edu

The formation of self-coupling products has also been observed. For example, the oxidation of 4-chlorophenol (B41353) catalyzed by an artificial metalloenzyme can lead to the formation of oligomers with C-O bonds. mdpi.com This is reminiscent of the peroxidase activity of some enzymes that can catalyze the dimerization of 4-chlorophenol. mdpi.com

Derivatization Studies and Applications of 2,5 Dichloro 4 Iodophenol

Esterification and Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2,5-dichloro-4-iodophenol is a primary site for derivatization through esterification and etherification reactions. These transformations are fundamental in organic synthesis for introducing a wide variety of functional groups, which can alter the parent molecule's physical, chemical, and biological properties.

Esterification:

Esterification of phenols is a common strategy to produce compounds with applications ranging from pharmaceuticals to materials science. The reaction typically involves the coupling of the phenol (B47542) with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst. For this compound, this would involve the reaction of its hydroxyl group to form a new ester linkage. While specific studies detailing the esterification of this compound are not extensively documented in readily available literature, the general principles of phenol esterification are well-established.

For instance, the reaction of a phenol with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a standard procedure. Alternatively, carboxylic acids can be coupled with phenols using dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

A representative, though not specific to this compound, esterification reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | R-COCl (Acyl Chloride) | Pyridine | 2,5-Dichloro-4-iodophenyl ester |

| This compound | (R-CO)₂O (Acid Anhydride) | Acid Catalyst (e.g., H₂SO₄) | 2,5-Dichloro-4-iodophenyl ester |

| This compound | R-COOH (Carboxylic Acid) | DCC | 2,5-Dichloro-4-iodophenyl ester |

Etherification:

Etherification introduces an ether linkage by reacting the phenolic hydroxyl group with an alkylating agent. The Williamson ether synthesis is a classic and widely used method for preparing ethers, where a phenoxide ion reacts with a primary alkyl halide. The formation of the more nucleophilic phenoxide is typically achieved by treating the phenol with a strong base, such as sodium hydride (NaH) or a hydroxide (B78521).

Another significant etherification method is the Ullmann condensation, which is particularly useful for the synthesis of diaryl ethers. wikipedia.org This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, often at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction may utilize soluble copper catalysts and ligands to facilitate the transformation under milder conditions. wikipedia.org

A general representation of etherification reactions applicable to this compound is as follows:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | R-X (Alkyl Halide) | Williamson Ether Synthesis | 2,5-Dichloro-4-iodophenyl alkyl ether |

| This compound | Ar-X (Aryl Halide) | Ullmann Condensation | Diaryl ether |

Functionalization of Halogen Atoms for Subsequent Synthetic Transformations

The presence of three halogen atoms—two chlorine and one iodine—on the aromatic ring of this compound provides multiple sites for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I versus C-Cl bonds allows for selective functionalization. The carbon-iodine bond is significantly more reactive in oxidative addition to palladium(0) catalysts compared to the more robust carbon-chlorine bonds. This reactivity difference is a cornerstone for regioselective transformations.

Common palladium-catalyzed cross-coupling reactions that can be employed to functionalize the iodine atom include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a versatile method for synthesizing biaryl compounds.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. It is a widely used method for the synthesis of arylamines.

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

The general scheme for these reactions involves the selective reaction at the C-I bond:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base, Ligand | Arylamine |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | Biaryl |

Applications in the Synthesis of Organophosphorus Compounds Utilizing the Phenolic Moiety

The phenolic hydroxyl group of this compound serves as a nucleophile for the synthesis of various organophosphorus compounds. These compounds are of significant interest due to their diverse applications, including as pesticides, flame retardants, and intermediates in organic synthesis.

A key reaction in this context is the formation of organophosphate or organophosphorothioate esters. This is typically achieved by reacting the phenol with a suitable organophosphorus chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Another related compound that has been documented is O-(2,5-Dichloro-4-iodophenyl) O-methyl N-ethylphosphoramidothioate . wikidata.org The synthesis of such phosphoramidothioates generally involves the reaction of the corresponding phenol with a phosphoramidochloridothioate. These reactions highlight the utility of this compound as a precursor in the synthesis of complex organophosphorus molecules.

| Organophosphorus Reagent | Base | Product Type |

|---|---|---|

| (EtO)(Et)P(S)Cl | Triethylamine | O-(2,5-dichloro-4-iodophenyl) O-ethyl ethylphosphonothioate |

| (MeO)(EtNH)P(S)Cl | Pyridine | O-(2,5-Dichloro-4-iodophenyl) O-methyl N-ethylphosphoramidothioate |

Derivatization for Enhanced Analytical Detection and Chromatographic Separation

In analytical chemistry, derivatization is a crucial technique to improve the detectability and chromatographic behavior of analytes. journalajacr.com For a compound like this compound, derivatization of the polar hydroxyl group can enhance its volatility for gas chromatography (GC) analysis or introduce a chromophore or fluorophore for more sensitive detection in high-performance liquid chromatography (HPLC). journalajacr.com

For GC-MS analysis, the polar hydroxyl group of this compound can lead to poor peak shape and thermal instability. Derivatization to a less polar ether or ester can significantly improve its chromatographic properties.

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.comsigmaaldrich.com The resulting TMS ether is more volatile and thermally stable, making it suitable for GC-MS analysis. mdpi.com

Acylation: Reaction with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride, converts the phenol to its corresponding ester. This reduces the polarity and improves the chromatographic behavior of the compound.

| Derivatization Method | Reagent | Derivative Type | Analytical Advantage |

|---|---|---|---|

| Silylation | BSTFA or MSTFA | Trimethylsilyl ether | Increased volatility and thermal stability for GC-MS |

| Acylation | Acetic Anhydride | Acetate (B1210297) ester | Reduced polarity for improved GC peak shape |

For HPLC analysis, derivatization can be employed to introduce a strongly UV-absorbing or fluorescent tag to the this compound molecule, thereby enhancing detection sensitivity. researchgate.net This is particularly useful when analyzing trace levels of the compound.

Dansylation: Reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) introduces a highly fluorescent dansyl group, allowing for sensitive detection by fluorescence detectors. nih.govresearchgate.net

Benzoylation: Reaction with benzoyl chloride introduces a benzoyl group, which has a strong UV chromophore, enhancing detectability by UV detectors in HPLC. scirp.org

These derivatization strategies not only improve detection but can also alter the retention characteristics of the molecule, which can be beneficial for separating it from interfering components in complex matrices. The choice of derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity, selectivity, and the nature of the sample matrix. nih.gov

Advanced Analytical Characterization of 2,5 Dichloro 4 Iodophenol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to elucidating the precise atomic arrangement and electronic properties of 2,5-Dichloro-4-iodophenol. Each technique offers unique insights into the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the two aromatic protons. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically δ 5.0-6.0 ppm). The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at the C6 position (adjacent to a chlorine atom) would likely appear further downfield (deshielded) than the proton at the C3 position. Based on data for similar compounds like 2,5-dichlorophenol (B122974), the aromatic signals can be predicted to be in the range of δ 6.8-7.3 ppm. chemicalbook.comoregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals six distinct signals, one for each carbon atom in the unique electronic environments of the benzene (B151609) ring. The carbon atom bonded to the hydroxyl group (C1) is typically deshielded and appears significantly downfield (around δ 150-155 ppm). The carbons bonded to the halogens (C2, C4, C5) will also show characteristic shifts; the carbon bearing the iodine (C4) would be expected at a lower field (around δ 85-90 ppm) due to the heavy atom effect, while those bonded to chlorine (C2, C5) would be around δ 125-130 ppm. The remaining carbons (C3, C6) would resonate at values typical for substituted aromatic rings. docbrown.info

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | OH | ~5.0 - 6.0 | Broad Singlet |

| ¹H | H-3 | ~6.9 - 7.1 | Singlet |

| ¹H | H-6 | ~7.1 - 7.3 | Singlet |

| ¹³C | C-1 (-OH) | ~152 | - |

| ¹³C | C-2 (-Cl) | ~126 | - |

| ¹³C | C-3 | ~118 | - |

| ¹³C | C-4 (-I) | ~88 | - |

| ¹³C | C-5 (-Cl) | ~129 | - |

| ¹³C | C-6 | ~116 | - |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₆H₃Cl₂IO), the nominal molecular weight is 292 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to this mass. A key feature would be the isotopic cluster pattern for the molecular ion, arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in peaks at m/z [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ with a characteristic intensity ratio of approximately 9:6:1. whitman.edu

HRMS would confirm the elemental composition by measuring the exact mass of the molecular ion. The theoretical exact mass for C₆H₃³⁵Cl₂¹²⁷IO is 291.8320 u.

Electron ionization (EI) would likely cause predictable fragmentation of the molecular ion. uni-saarland.de Common fragmentation pathways include the loss of an iodine atom (M-127), a chlorine atom (M-35/37), or a molecule of carbon monoxide (M-28), leading to characteristic fragment ions in the spectrum. libretexts.orglibretexts.org

| m/z (Nominal) | Ion/Fragment Identity | Significance |

|---|---|---|

| 292, 294, 296 | [C₆H₃Cl₂IO]⁺˙ | Molecular ion cluster (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) |

| 165, 167, 169 | [C₆H₃Cl₂O]⁺ | Loss of Iodine atom ([M-I]⁺) |

| 257, 259 | [C₆H₃ClIO]⁺ | Loss of Chlorine atom ([M-Cl]⁺) |

| 264, 266, 268 | [C₅H₃Cl₂IO]⁺˙ | Loss of Carbon Monoxide ([M-CO]⁺˙) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. semanticscholar.org

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening due to hydrogen bonding. libretexts.org The C-O stretching vibration of the phenol (B47542) group typically appears as a strong band around 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations will produce several sharp peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching can be observed just above 3000 cm⁻¹. The C-Cl stretching vibrations give rise to strong absorptions in the 600-800 cm⁻¹ range, while the C-I stretch occurs at lower wavenumbers, typically near 500 cm⁻¹. okstate.edu

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 (Broad) | IR |

| C-H Stretch | Aromatic C-H | 3010 - 3100 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | IR |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | IR |

| C-I Stretch | Aryl-I | ~500 | IR, Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. This technique is used to characterize the chromophores within a molecule. researchgate.net The primary chromophore in this compound is the substituted benzene ring.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. Substituted phenols typically exhibit two main absorption bands. The primary band (E2-band) often appears around 200-230 nm, and a secondary band (B-band) appears at longer wavelengths, typically around 270-290 nm. The hydroxyl group (-OH) and the halogen atoms (-Cl, -I) act as auxochromes, modifying the absorption maxima (λmax) and intensity. These substituents, particularly the hydroxyl group, can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The UV-vis absorption spectrum of the structurally similar 2,5-dichlorophenol shows characteristic peaks that can be used as a reference. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. nih.gov Developing a robust HPLC method is crucial for reliable analysis. vt.edu

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Stationary Phase (Column): A C18 (octadecylsilane) column is a common first choice due to its versatility and hydrophobicity, which provides good retention for phenolic compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. To ensure good peak shape for the acidic phenol, the aqueous phase is often acidified slightly with agents like phosphoric acid or trifluoroacetic acid to suppress the ionization of the hydroxyl group.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the target compound from both more polar and less polar impurities in a reasonable timeframe. dtu.dk

Detection: A UV detector is highly effective, as the aromatic ring provides strong absorbance. The detection wavelength would be set at or near the λmax determined by UV-Vis spectroscopy (e.g., ~280 nm) to maximize sensitivity. scirp.org

Optimization: The method would be optimized by adjusting parameters such as the gradient slope, flow rate, and column temperature to achieve optimal resolution between the main peak and any impurity peaks, ensure symmetrical peak shape, and minimize analysis time.

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 40% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. Its high separation efficiency combined with sensitive and specific detection makes it ideal for both identifying and quantifying the compound, even at trace levels. thermofisher.com

For the analysis of halogenated phenols, a derivatization step is often employed to enhance volatility and improve chromatographic peak shape. A common method involves in situ acetylation, where the phenolic hydroxyl group is converted to an acetate (B1210297) ester using acetic anhydride (B1165640). ncasi.org This process reduces the polarity of the analyte, minimizing peak tailing and improving separation on common non-polar or semi-polar capillary columns. ncasi.org

Qualitative Analysis: Identification is achieved by comparing the retention time and the mass spectrum of the analyte to that of a known standard. The mass spectrum, or "fragmentation pattern," is a unique fingerprint of the molecule. Under electron ionization (EI), this compound will fragment in a predictable manner. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would reveal the presence of two chlorine atoms. Key fragmentation pathways would include the loss of iodine ([M-I]⁺), chlorine ([M-Cl]⁺), and a carbonyl group ([M-CO]⁺), leading to characteristic mass-to-charge (m/z) ratios that confirm the structure.

Quantitative Analysis: For precise quantification, GC/MS is often operated in selected ion monitoring (SIM) mode. scielo.org.mx Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This approach significantly increases sensitivity and reduces matrix interference, allowing for lower detection limits. scielo.org.mx An internal standard, typically a deuterated analog of the analyte, is used to ensure high accuracy and precision by correcting for variations during sample preparation and injection. ncasi.org

Below is a table summarizing typical GC/MS parameters for the analysis of chlorinated and iodinated phenols.

Table 1: Illustrative GC/MS Parameters for Halogenated Phenol Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | Agilent CP-Volamine, 30 m x 0.32 mm fused silica (B1680970) gcms.cz | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium scielo.org.mxgcms.cz | Inert gas to carry the sample through the column. |

| Injector Type | Splitless scielo.org.mx | Maximizes the amount of sample transferred to the column for trace analysis. |

| Oven Program | Initial 40-45°C, ramped to 250°C scielo.org.mxgcms.cz | Controls the separation by temperature, eluting compounds in order of volatility. |

| Derivatization | In situ acetylation with acetic anhydride ncasi.org | Increases volatility and improves peak shape for better chromatography. |

| Ionization Mode | Electron Ionization (EI) at 70 eV scielo.org.mx | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| MS Detection | Selected Ion Monitoring (SIM) scielo.org.mx | Enhances sensitivity and selectivity for accurate quantification. |

Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and improved resolution. ijsrtjournal.comwaters.com This is achieved by using columns packed with sub-2-micron particles, which requires instrumentation capable of handling higher backpressures. ijsrtjournal.com For compounds like this compound, UPLC is particularly advantageous for high-throughput screening in environmental monitoring or process control, where rapid turnaround is essential. nih.govmst.edu

The primary application of UPLC for this compound involves reversed-phase chromatography, typically using a C18 stationary phase. waters.com This separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol (B129727) is used to effectively separate the analyte from matrix components. waters.com

UPLC systems are commonly coupled with mass spectrometry (UPLC-MS/MS) or photodiode array (PDA) detectors. A PDA detector can provide spectral information across a range of UV-visible wavelengths, aiding in peak identification. waters.com For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is the detector of choice. It allows for the selection of a precursor ion (the molecular ion of this compound) and the monitoring of its specific fragment ions, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and low detection limits. dphen1.com The use of UPLC can reduce analysis times from over an hour with conventional HPLC to under 10 minutes, drastically increasing sample throughput. waters.com

Table 2: Typical UPLC System Configuration for High-Throughput Phenol Analysis

| Parameter | Typical Specification | Advantage |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (or similar), <2 µm particle size waters.com | High resolution and efficiency, allowing for faster separations. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid waters.com | Common reversed-phase solvents providing good separation for phenolic compounds. |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities in a single run. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to maintain high efficiency. |

| Detection | Tandem Mass Spectrometry (MS/MS) mst.edudphen1.com | Highly sensitive and selective, enabling accurate quantification at low levels. |

| Analysis Time | < 10 minutes waters.com | Enables high-throughput analysis, increasing laboratory productivity. ijsrtjournal.com |

X-Ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. youtube.com By diffracting a beam of X-rays off a single crystal of this compound, one can obtain an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. youtube.comcaltech.edu This technique provides unequivocal structural proof and is the gold standard for molecular structure determination.

The resulting structural data is crucial for conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For this compound, crystallographic data would reveal the planarity of the benzene ring and the precise orientation of the hydroxyl, chloro, and iodo substituents relative to the ring and to each other. nih.govdur.ac.uk This information is vital for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the iodine and chlorine atoms. These interactions dictate how the molecules pack together to form the crystal lattice. nih.gov

While a specific crystal structure for this compound was not found in the Cambridge Structural Database (CSD) through available search results, the analysis of related halogenated phenols provides a template for the type of data that would be obtained. cam.ac.ukcam.ac.uk Such an analysis would yield the crystal system, space group, and unit cell dimensions, as detailed in the illustrative table below. This structural information is fundamental to computational chemistry, materials science, and understanding the molecule's potential biological activity. nih.gov

Table 3: Illustrative Crystallographic Data for a Halogenated Phenol Compound

| Parameter | Example Data | Description |

|---|---|---|

| Chemical Formula | C₆H₃Cl₂IO | The elemental composition of the molecule. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Describes the symmetry elements present within the crystal's unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 14.0 Åα = 90°, β = 105°, γ = 90° | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Molecules per Unit Cell (Z) | 4 | The number of individual molecules contained within one unit cell. |

| Key Conformational Feature | Hydroxyl group orientation | The dihedral angle describing the position of the hydroxyl hydrogen relative to the aromatic ring. |

| Intermolecular Interactions | O-H···O Hydrogen Bonding, C-I···O Halogen Bonding | Specific non-covalent interactions that stabilize the crystal packing. |

Computational Chemistry Investigations of 2,5 Dichloro 4 Iodophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. For a compound such as 2,5-dichloro-4-iodophenol, DFT calculations would be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy.

From the electronic structure, a host of molecular properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to electron-donating ability |

| LUMO Energy | (Value in eV) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | (Map) | Visualizes charge distribution and reactive sites |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Building upon the electronic structure information from DFT, computational methods can predict the reactivity of this compound. Reactivity indices such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Furthermore, computational chemistry is invaluable for elucidating potential reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates for various reactions involving this compound. This allows for the theoretical determination of activation energies and reaction rates, providing a detailed understanding of how the molecule might transform under different chemical conditions. For instance, the mechanism of electrophilic aromatic substitution on the phenol (B47542) ring could be meticulously modeled.

Computational Modeling of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can simulate its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. Comparing these theoretical spectra with experimental data can confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in this compound can be computed. These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus and provide a powerful tool for structural elucidation.

Table 2: Hypothetical Computed Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| Key IR Vibrational Frequencies (cm⁻¹) | O-H stretch, C-Cl stretch, C-I stretch | Comparison with experimental FT-IR spectrum |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons, hydroxyl proton | Comparison with experimental ¹H NMR spectrum |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons | Comparison with experimental ¹³C NMR spectrum |

Note: The values in this table are hypothetical and would need to be determined by actual computational modeling.

Quantum Chemical Analysis of Regioselectivity and Stereoselectivity in Chemical Reactions

Quantum chemical calculations can offer profound insights into the selectivity of chemical reactions involving this compound. By analyzing the electron density and orbital characteristics at different positions on the aromatic ring, the regioselectivity of reactions such as nitration, halogenation, or sulfonation can be predicted. For example, the calculated Fukui functions or the local softness indices can indicate which atomic sites are most susceptible to electrophilic or nucleophilic attack.

While stereoselectivity is less commonly a factor in reactions of simple phenols, in more complex reaction scenarios, computational modeling can be used to determine the relative energies of different stereoisomeric products or transition states, thereby predicting the most likely stereochemical outcome.

Applications of 2,5 Dichloro 4 Iodophenol in Advanced Organic Synthesis

Role as a Key Building Block in the Construction of Complex Molecular Architectures

In organic synthesis, the development of complex molecular structures often relies on the use of versatile chemical building blocks that offer multiple points for modification. nbinno.com 2,5-Dichloro-4-iodophenol serves as an exemplary building block due to the distinct reactivity of its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification, while the halogen atoms provide handles for various coupling and substitution reactions.

The iodine atom is particularly significant as it is an excellent leaving group, making the compound highly suitable for a range of transition-metal-catalyzed cross-coupling reactions. nbinno.com These reactions, including Suzuki-Miyaura and Sonogashira couplings, are fundamental for creating new carbon-carbon bonds, which is a critical step in assembling complex aromatic and heteroaromatic systems. nbinno.com The presence of chlorine atoms further influences the electronic properties of the aromatic ring, affecting the reactivity and characteristics of the resulting molecules. nbinno.com This multi-functional nature allows chemists to introduce the 2,5-dichloro-4-iodophenyl moiety into a larger molecular framework or to sequentially modify each reactive site to build intricate, three-dimensional architectures.

| Reaction Type | Reactive Site | Potential Transformation |

| Etherification/Esterification | Phenolic -OH | Formation of ethers or esters |

| Nucleophilic Aromatic Substitution | Chlorine atoms | Replacement with other functional groups (under harsh conditions) |

| Cross-Coupling (e.g., Suzuki, Sonogashira) | Iodine atom | Formation of new C-C bonds with boronic acids or alkynes |

| Diazotization (of related aminophenols) | Amino group (hypothetical precursor) | Conversion to diazonium salt for subsequent reactions like iodination |

Precursor to Specialty Chemicals and Advanced Organic Intermediates

The unique substitution pattern of this compound makes it a valuable starting material for a variety of specialty chemicals and advanced intermediates used in the pharmaceutical and chemical industries.

Cephalosporins are a critical class of β-lactam antibiotics, and the synthesis of new derivatives is a continual effort to combat bacterial resistance. uzh.chscispace.com The core structure, often 7-aminocephalosporanic acid (7-ACA), can be chemically modified at various positions to alter the antibiotic's spectrum of activity and stability. scispace.com Patents have described the creation of halogenated cephalosporin (B10832234) derivatives, indicating that the incorporation of halogen atoms into the molecular structure is a strategy pursued in the development of new antibiotics. google.comgoogle.com While direct synthesis from this compound is not explicitly detailed in wide literature, polysubstituted phenolic compounds serve as versatile precursors for the side chains that are attached to the cephalosporin nucleus. nih.gov The 2,5-dichloro-4-iodophenyl group could be incorporated into a side chain, which is then acylated onto the 7-amino position, potentially yielding novel cephalosporins with unique properties.

Heat shock protein 90 (Hsp90) is a molecular chaperone that has become a significant target in cancer therapy due to its role in stabilizing numerous proteins required for tumor cell growth. nih.gov The development of small-molecule Hsp90 inhibitors is an active area of research. Many of these inhibitors are designed to bind to the ATP-binding pocket in the N-terminal domain of the protein. nih.govtaylorandfrancis.com Phenolic compounds have been investigated for their affinity to Hsp90. nih.gov The structure of an iodophenol provides a robust scaffold that can be elaborated to create more complex molecules that fit within the Hsp90 binding site. The iodine atom can be used as a handle for cross-coupling reactions to add other chemical moieties, while the hydroxyl and chloro groups can form key hydrogen bonds or other interactions with amino acid residues in the protein, ultimately leading to the development of potent and selective inhibitors.

This compound is a direct precursor in the synthesis of specific organophosphate compounds. One such documented compound is O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate (B77711). epa.gov This substance is synthesized by reacting this compound with a phosphorothioylating agent, such as O,O-dimethyl phosphorochloridothioate. In this reaction, the phenolic hydroxyl group acts as a nucleophile, displacing the chlorine atom on the phosphorus center to form the corresponding phosphorothioate ester. Such compounds have been investigated for their biological activities.

| Precursor | Target Compound Class | Synthetic Relevance |

| This compound | Cephalosporin Derivatives | Potential for incorporation as a novel side chain to modify antibiotic properties. google.comgoogle.com |

| Related Iodophenols | HSP-90 Inhibitors | Serves as a molecular scaffold for building inhibitors that target the ATP-binding site. nih.govtaylorandfrancis.com |

| This compound | Phosphonothioic Acid Compounds | Direct precursor for O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate via esterification. epa.gov |

Investigation into Potential Catalytic or Tracer Applications of Related Halogenated Phenols in Chemical Processes

Beyond their role as synthetic building blocks, halogenated phenols are being investigated for their utility in monitoring and catalyzing chemical reactions.

Halogenated phenols and their derivatives can be involved in catalytic cycles. For instance, they can serve as substrates in reductive dehalogenation processes catalyzed by systems like palladium on iron (Pd/Fe), which is relevant in environmental remediation. oregonstate.edu Conversely, the electronic properties conferred by the halogen atoms can modify the behavior of the phenol (B47542) as a ligand in a larger organometallic catalyst, potentially influencing the catalyst's activity and selectivity. Iodine itself can act as a mild Lewis acid catalyst for various organic transformations, including esterification and cycloaddition reactions. researchgate.net

The most promising application in this area is the use of iodinated compounds as radioactive tracers. alliedacademies.orgwalshmedicalmedia.com By replacing the stable iodine atom on this compound with a radioactive isotope, such as Iodine-125 or Iodine-131, the molecule becomes a radiotracer. wikipedia.org These tracers allow scientists to monitor the progress and mechanism of chemical reactions, track the distribution of the compound within a biological system, or follow material flow in industrial processes. walshmedicalmedia.comiaea.org The distinct gamma or beta emissions from the radioisotope can be detected with high sensitivity, making this a powerful analytical technique. walshmedicalmedia.com

Environmental Chemistry and Degradation Pathways of 2,5 Dichloro 4 Iodophenol

Formation as a Transformation Product in Aquatic Environments

2,5-Dichloro-4-iodophenol is not typically introduced directly into the environment in large quantities. Instead, its presence is often the result of the breakdown of more complex parent compounds, particularly certain classes of pesticides.

A primary route for the formation of this compound in aquatic environments is through the degradation of specific organophosphorus pesticides. One notable parent compound is Iodofenphos, an insecticide. The chemical structure of Iodofenphos contains a 2,5-dichloro-4-iodophenyl group linked to a phosphorothioate (B77711) moiety through an aryl ester bond. Environmental degradation processes, including both abiotic and biotic reactions, can lead to the cleavage of this ester bond. This chemical break results in the release of this compound as a major degradation product. This process is a significant pathway for the introduction of this halogenated phenol (B47542) into soil and water systems where Iodofenphos has been applied.

Abiotic Degradation Processes in Environmental Matrices

Once formed, this compound is subject to various non-biological degradation processes. These abiotic pathways are influenced by environmental factors such as sunlight and water chemistry.

Phototransformation, or the degradation of a chemical by light, is a key abiotic process for many organic pollutants. While specific studies on the phototransformation of this compound are limited, the photodegradation of structurally similar compounds, such as 2,4-dichlorophenol (2,4-DCP), provides insight into potential mechanisms. For instance, the photocatalytic degradation of 2,4-DCP has been shown to proceed via pseudo-first-order kinetics nih.gov. Such processes often involve the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual mineralization. The degradation efficiency of these processes can be influenced by factors such as catalyst loading, initial pH, and the concentration of the pollutant nih.gov. It is plausible that this compound undergoes similar phototransformation reactions, including photonucleophilic substitution where a chlorine or iodine atom is replaced by a hydroxyl group.

Hydrolysis is another important abiotic degradation pathway for certain classes of organic compounds, involving the cleavage of chemical bonds by the addition of water. For organophosphorus pesticides, hydrolysis of the ester linkage is a primary degradation route oup.com. This is the process that leads to the formation of this compound from its parent pesticide, Iodofenphos. The rate of hydrolysis is often dependent on pH and temperature. While the ester bond in the parent compound is susceptible to hydrolysis, the resulting this compound is a phenol, and the carbon-halogen and carbon-carbon bonds within the aromatic ring are generally resistant to hydrolysis under typical environmental conditions. Other non-biological chemical transformations, such as oxidation or reduction reactions with naturally occurring minerals and substances in soil and sediment, may also contribute to the degradation of this compound, though specific data are scarce.

Biotic Degradation Processes and Microbial Transformations

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of halogenated phenols can occur under both aerobic and anaerobic conditions, involving a variety of enzymatic reactions.

Once formed, the microbial degradation of this compound would likely proceed through pathways observed for other chlorophenols. For example, the degradation of 2,4-DCP often begins with a hydroxylation step to form a dichlorocatechol, followed by ring cleavage nih.gov. Aerobic bacteria from genera such as Pseudomonas, Burkholderia, and Sphingomonas are known to degrade chlorinated phenols nih.gov. These organisms possess specialized enzymes, such as dioxygenases, that initiate the breakdown of the aromatic ring. Under anaerobic conditions, reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom, is a key degradation mechanism for chlorinated aromatic compounds eurochlor.org. It is plausible that microbial communities in soil and sediment could adapt to degrade this compound through similar enzymatic pathways.

Table 1: Potential Microbial Degradation Pathways for Halogenated Phenols

| Degradation Pathway | Conditions | Key Enzymes (Examples) | Initial Products (Examples) |

|---|---|---|---|

| Hydroxylation | Aerobic | Monooxygenases, Dioxygenases | Chlorocatechols |

| Ring Cleavage | Aerobic | Dioxygenases | Muconic acids |

| Reductive Dehalogenation | Anaerobic | Dehalogenases | Less halogenated phenols |

Transformation under Disinfection Conditions (e.g., Chlorination, Chloramination)

During water treatment, disinfectants such as chlorine and chloramine are used to eliminate pathogens. However, these reactive chemicals can also transform organic micropollutants, leading to the formation of disinfection byproducts (DBPs), some of which may be more toxic than the parent compound. Iodinated phenols, including this compound, are of particular concern as precursors to iodinated DBPs (I-DBPs), which are generally more cytotoxic and genotoxic than their chlorinated and brominated analogs nih.govresearchgate.net.

When this compound is present in water that is undergoing chlorination, a series of complex reactions can occur. The primary mechanism is electrophilic substitution, where chlorine atoms are added to the aromatic ring nih.gov. This can lead to the formation of various chlorinated and iodinated phenols. Additionally, the carbon-iodine bond can be cleaved, releasing iodide, which can then be oxidized by chlorine to form hypoiodous acid (HOI). HOI is a potent iodinating agent that can react with natural organic matter and the parent phenol to form a variety of I-DBPs acs.org.

During chloramination, the formation of I-DBPs from iodophenols can also be significant. Monochloramine can react with iodophenols to form other, more highly halogenated, and sometimes nitrated, aromatic DBPs researchgate.net. For example, studies on the transformation of 4-iodophenol in the presence of monochloramine have shown the formation of 2,4,6-triiodophenol (B146134) and 2,6-diiodo-4-nitrophenol researchgate.net. These reactions are influenced by factors such as the disinfectant dose, pH, temperature, and the presence of other substances like nitrite researchgate.net.

The transformation of iodophenols during disinfection can also lead to the formation of aliphatic DBPs. The cleavage of the aromatic ring can result in the formation of smaller, halogenated compounds such as trihalomethanes (e.g., chloroform, bromoform), haloacetic acids, and haloacetonitriles researchgate.netduke.edu. The specific types and concentrations of DBPs formed depend on the structure of the initial iodophenol and the specific disinfection conditions.

Table 2: Examples of Transformation Products of Iodinated Phenols under Disinfection

| Disinfectant | Transformation Pathway | Example Products |

|---|---|---|

| Chlorine | Electrophilic Substitution | Chloro-iodophenols |

| Ring Cleavage | Trihalomethanes, Haloacetic acids | |

| Oxidation of Iodide | Hypoiodous acid (leading to other I-DBPs) | |

| Chloramine | Electrophilic Substitution | Di- and Tri-iodophenols |

| Nitration | Diiodo-nitrophenols |

Formation of Intermediate Halogenated Aromatic Products during Treatment

During the initial stages of treatment, whether through microbial action or advanced oxidation processes (AOPs), this compound is likely to undergo transformations that result in the formation of other halogenated aromatic compounds. These intermediates are formed through processes such as hydroxylation, dechlorination, and deiodination.

For instance, studies on the degradation of 2,4-dichlorophenol have shown that a primary step often involves the introduction of additional hydroxyl groups to the aromatic ring, leading to the formation of catechols and hydroquinones. A key intermediate in the microbial degradation of 2,4-dichlorophenol is 3,5-dichlorocatechol . This transformation is a critical step that precedes the cleavage of the aromatic ring.